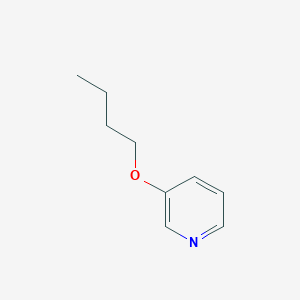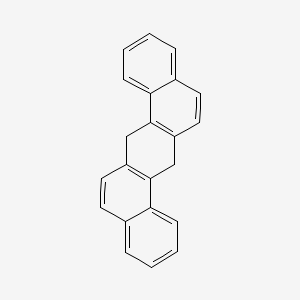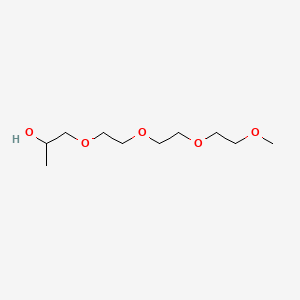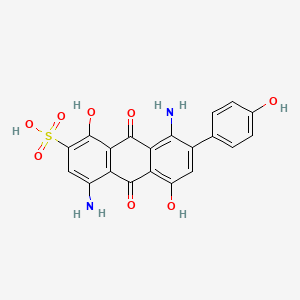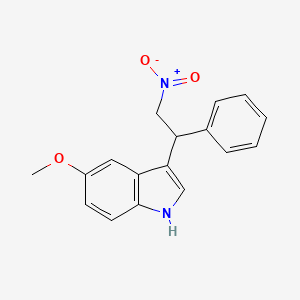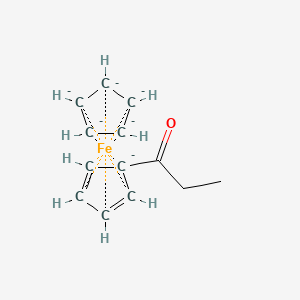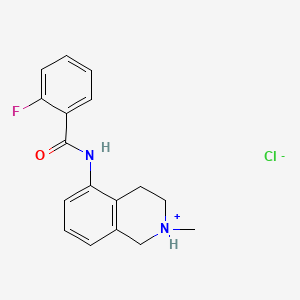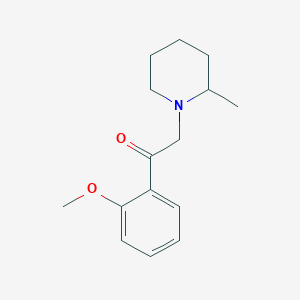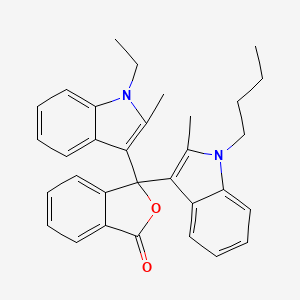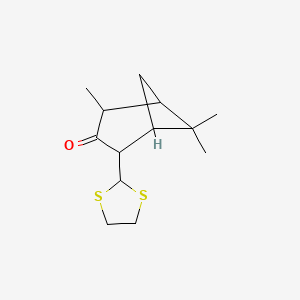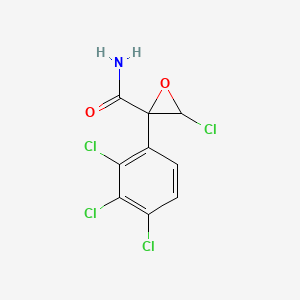![molecular formula C30H50AgN7-2 B13752808 silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)
silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide is a complex organic compound with a molecular formula of C30H50AgN7-2 This compound is notable for its unique structure, which includes a silver ion coordinated with acetonitrile and a pyrazolide ligand
Vorbereitungsmethoden
The synthesis of silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide typically involves the reaction of silver nitrate with the corresponding pyrazolide ligand in the presence of acetonitrile . The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired complex. Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazolide ligand can undergo substitution reactions with other nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide involves its interaction with molecular targets such as thioredoxin reductase (TrxR). By inhibiting TrxR, the compound disrupts redox homeostasis within cells, leading to the accumulation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells . The silver ion also plays a crucial role in its antimicrobial activity by interacting with bacterial cell membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide can be compared with other silver-based compounds and pyrazolide derivatives:
Silver nitrate: A common silver compound used in various applications, but lacks the complex structure and specific activity of the pyrazolide complex.
Bis(pyrazol-1-yl)methane: A related pyrazolide ligand that forms complexes with various metal ions, but may not exhibit the same level of biological activity as the silver complex.
Silver acetate: Another silver compound with antimicrobial properties, but with a simpler structure and different mechanism of action.
The uniqueness of this compound lies in its combination of a silver ion with a complex pyrazolide ligand, resulting in distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C30H50AgN7-2 |
|---|---|
Molekulargewicht |
616.6 g/mol |
IUPAC-Name |
silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide |
InChI |
InChI=1S/C28H47N6.C2H3N.Ag/c1-4-10-22(11-5-1)25-16-19-32(29-25)28(33-20-17-26(30-33)23-12-6-2-7-13-23)34-21-18-27(31-34)24-14-8-3-9-15-24;1-2-3;/h16,22-24,26-28H,1-15,17-21H2;1H3;/q-3;;+1 |
InChI-Schlüssel |
NFDNEOXDETVSHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC#N.C1CCC(CC1)C2CCN([N-]2)C(N3CCC([N-]3)C4CCCCC4)N5CC=C([N-]5)C6CCCCC6.[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


